molecular formula C17H22O7 B13756135 Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester CAS No. 71013-41-7

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta(c)pyran-4-yl ester

Cat. No.: B13756135
CAS No.: 71013-41-7
M. Wt: 338.4 g/mol
InChI Key: WBCKSAACKDSJQC-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester typically involves multi-step organic reactions. One common approach is the esterification of 3-methylbutanoic acid with a suitable alcohol derivative of the cyclopenta©pyran compound. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of complex esters, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted esters

Scientific Research Applications

Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester involves its interaction with specific molecular targets. The ester and formyl groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-, (7-formylcyclopenta©pyran-4-yl)methyl ester: Similar structure but lacks the acetyloxy group.

    Butanoic acid, 3-methyl-, 4-((hydroxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester: Similar structure but with a hydroxyl group instead of an acetyloxy group.

Uniqueness

The presence of the acetyloxy group in Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-7-formyl-1,3,4,7a-tetrahydro-1-hydroxycyclopenta©pyran-4-yl ester distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

71013-41-7

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(acetyloxymethyl)-7-formyl-1-hydroxy-3,7a-dihydro-1H-cyclopenta[c]pyran-4-yl] 3-methylbutanoate

InChI

InChI=1S/C17H22O7/c1-10(2)6-14(20)24-17(8-22-11(3)19)9-23-16(21)15-12(7-18)4-5-13(15)17/h4-5,7,10,15-16,21H,6,8-9H2,1-3H3

InChI Key

WBCKSAACKDSJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1(COC(C2C1=CC=C2C=O)O)COC(=O)C

Origin of Product

United States

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